1H-Pyrrole-2-carboximidamide, N'-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl-
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Overview
Description
1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- is a heterocyclic compound that features a pyrrole ring substituted with a carboximidamide group and a methoxyphenylacetyl group
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- can be achieved through several synthetic routes. One common method involves the condensation of 1,5-dimethyl-1H-pyrrole-2-carboximidamide with 2-(4-methoxyphenyl)acetyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboximidamide group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- include:
N’-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide: This compound has a similar pyrrole core but differs in the substitution pattern, leading to different chemical and biological properties.
1H-Pyrrole-2-carboxamide: Another related compound with a carboxamide group instead of a carboximidamide group, which affects its reactivity and applications.
The uniqueness of 1H-Pyrrole-2-carboximidamide, N’-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H19N3O3/c1-11-4-9-14(19(11)2)16(17)18-22-15(20)10-12-5-7-13(21-3)8-6-12/h4-9H,10H2,1-3H3,(H2,17,18) |
InChI Key |
LVMOIIWXXMDSJE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N\OC(=O)CC2=CC=C(C=C2)OC)/N |
Canonical SMILES |
CC1=CC=C(N1C)C(=NOC(=O)CC2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
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